2-(4-methyl-1H-pyrazol-1-yl)butan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-8(4-9)11-6-7(2)5-10-11/h5-6,8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTFPMIEOPWEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C=C(C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Methyl 1h Pyrazol 1 Yl Butan 1 Amine
Strategic Approaches to the Pyrazolyl-Amine Core Construction
The assembly of the 2-(4-methyl-1H-pyrazol-1-yl)butan-1-amine structure can be approached by forming the key bonds in different sequences. The primary strategic considerations involve the construction of the pyrazole (B372694) ring itself, followed by the regioselective installation of the aminobutane side chain onto the pyrazole nitrogen.
The foundational step in the synthesis is the construction of the 4-methyl-1H-pyrazole core. The most common and established method for synthesizing pyrazole rings is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine (B178648) derivative. mdpi.comresearchgate.net This approach, often a variant of the Paal-Knorr synthesis, provides a direct route to the five-membered heterocyclic system.
For the synthesis of 4-methyl-1H-pyrazole, a suitable 1,3-dicarbonyl compound or its synthetic equivalent bearing a methyl group at the C2 position is required. A common precursor is isobutyraldehyde (B47883) acetoacetate (B1235776) or similar β-keto esters. The general reaction involves the condensation with hydrazine hydrate, typically under acidic or basic conditions, followed by dehydration to yield the aromatic pyrazole ring. mdpi.com Alternative methods reported in the literature include the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives or the dehydrogenation of the corresponding 2-pyrazoline. google.com
Table 1: Representative Conditions for Pyrazole Synthesis via Cyclocondensation
| 1,3-Dielectrophile Precursor | Hydrazine Source | Catalyst/Solvent | Outcome | Reference |
| 1,3-Diketone | Hydrazine Hydrate | Dichloromethane (DCM) | Forms 5-hydroxy-2-pyrazoline, then dehydrates | mdpi.com |
| β-Dimethylamino vinyl ketones | Aryl Hydrazines | Copper Catalyst | N-substituted pyrazoles in high yield | nih.gov |
| Ketones and Aldehydes | Hydrazine Monohydrochloride | Mild Conditions | Pyrazoline intermediates formed in one pot | organic-chemistry.org |
Once the 4-methyl-1H-pyrazole nucleus is obtained, the next critical step is the introduction of the 2-aminobutane side chain at the N1 position. This must be done regioselectively, as N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. mdpi.com Steric hindrance from the 4-methyl group generally favors substitution at the N1 position.
Nucleophilic Substitution:
A primary strategy for N-alkylation involves the deprotonation of 4-methyl-1H-pyrazole with a base (e.g., NaH, K₂CO₃) to form the pyrazolate anion, which then acts as a nucleophile. semanticscholar.org This anion can be reacted with a suitable electrophile, such as a 2-substituted butane (B89635) derivative. To construct the target molecule, one could use an electrophile like 2-bromobutanenitrile. The resulting nitrile can then be reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation. This multi-step approach allows for the secure construction of the carbon skeleton followed by the introduction of the amine functionality.
Alternative electrophiles for N-alkylation include trichloroacetimidates, which react with pyrazoles under Brønsted acid catalysis, offering a method that avoids strong bases and high temperatures. mdpi.comsemanticscholar.org Furthermore, enzymatic methods using engineered methyltransferases and haloalkanes have been developed for highly regioselective N-alkylation of pyrazoles, presenting a green chemistry approach. nih.gov
Reductive Amination:
Reductive amination is a powerful one-pot method for forming C-N bonds. organic-chemistry.orgnih.gov In the context of synthesizing the target compound, this strategy could be employed by first preparing a ketone precursor, such as 1-(4-methyl-1H-pyrazol-1-yl)butan-2-one. This ketone can be synthesized via N-alkylation of 4-methylpyrazole (B1673528) with 1-bromo-2-butanone. The subsequent reductive amination of this ketone with an ammonia (B1221849) source (e.g., ammonium (B1175870) formate) and a reducing agent (e.g., NaBH₃CN, H₂/Pd-C) would yield the desired 2-aminobutane side chain. researchgate.net This method directly installs the amine at the desired position on the side chain. Some protocols allow for a one-pot synthesis of N-substituted pyrazoles directly from a primary amine, a diketone, and an electrophilic amination reagent. nih.govacs.orgfigshare.com
Modern synthetic chemistry has increasingly turned to C-H functionalization to build molecular complexity efficiently. nih.gov Transition-metal-catalyzed C-H functionalization of the pyrazole ring itself offers an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net While this strategy is typically employed to substitute the carbon atoms of the pyrazole ring (C3, C4, or C5), it provides a powerful means to construct highly decorated pyrazole cores that can subsequently be N-alkylated to form complex amine derivatives.
Catalytic systems based on palladium, rhodium, and nickel have been developed for the direct arylation, alkenylation, and alkylation of pyrazole C-H bonds. rsc.orgacs.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, or the presence of directing groups attached to the pyrazole nitrogen. rsc.org For instance, a removable directing group can be used to facilitate C5-arylation, after which the group is cleaved and the desired N-alkyl chain is installed via the methods described in section 2.1.2. This approach allows for late-stage diversification and the rapid synthesis of analog libraries. nih.gov
Stereoselective Synthesis of this compound
The target molecule possesses a stereogenic center at the second carbon of the butane chain. The synthesis of a single enantiomer requires asymmetric methodologies, which can be broadly categorized into chiral auxiliary-mediated approaches and asymmetric catalytic routes.
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. tcichemicals.comresearchgate.net After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
A plausible strategy for the synthesis of enantiopure this compound involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a pyrazole-containing carboxylic acid precursor. tcichemicals.com For example, 4-methylpyrazole could be N-alkylated with ethyl bromoacetate, followed by hydrolysis to yield (4-methyl-1H-pyrazol-1-yl)acetic acid. This acid would then be coupled to a chiral auxiliary. The resulting system can be enolized and then diastereoselectively alkylated with an ethyl halide to introduce the ethyl group, thus setting the stereochemistry at the α-carbon. Subsequent cleavage of the auxiliary and reduction of the carboxylic acid moiety to a primary amine would afford the final chiral product. researchgate.netrsc.org The high degree of stereocontrol offered by well-established auxiliaries makes this a robust, albeit lengthy, approach.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. rsc.org
Organocatalysis:
Chiral organocatalysts, such as proline derivatives or chiral thioureas, have been successfully employed in the asymmetric functionalization of pyrazole-containing compounds. acs.orgrsc.orgresearchgate.net A potential organocatalytic route to the target molecule could involve the asymmetric Michael addition of 4-methyl-1H-pyrazole to an α,β-unsaturated electrophile like 1-nitro-1-butene, catalyzed by a chiral squaramide or thiourea (B124793) catalyst. rsc.org This would establish the chiral center. The resulting nitroalkane could then be reduced to the primary amine to complete the synthesis. Another approach involves the asymmetric 1,3-diamination of α,β-unsaturated aldehydes, which can furnish chiral pyrazolidine (B1218672) derivatives that serve as versatile synthetic intermediates. nih.gov
Transition Metal-Catalyzed Asymmetric Synthesis:
Transition metal catalysis provides some of the most efficient methods for synthesizing chiral amines. acs.org A highly effective strategy is the asymmetric hydrogenation of a prochiral enamine or imine. For the target molecule, a precursor such as N-(2-(4-methyl-1H-pyrazol-1-yl)butylidene)methanamine could be synthesized and then subjected to asymmetric hydrogenation using a chiral iridium or rhodium complex. acs.org Catalysts bearing chiral phosphine (B1218219) ligands (e.g., BINAP, PHOX) are well-known to provide high enantioselectivity in such transformations.
Alternatively, palladium-catalyzed asymmetric allylic alkylation (AAA) of 4-methylpyrazole with a substrate like 1,3-diphenyl-2-propenyl acetate (B1210297) could be used to install a chiral side chain, although further transformations would be needed to achieve the specific butanamine structure. thieme-connect.com
Table 2: Selected Catalytic Systems for Asymmetric Amine Synthesis
| Catalyst/Ligand System | Substrate Type | Transformation | Stereoselectivity | Reference |
| Ir/PHOX complexes | N-alkyl ketimines | Asymmetric Hydrogenation | Low to moderate ee | acs.org |
| Ir/TunePhos complexes | Benzodiazepines (cyclic imines) | Asymmetric Hydrogenation | Moderate to excellent ee | acs.org |
| Quinine-derived squaramide | β-keto acids & pyrazole ketimines | Decarboxylative Mannich Reaction | Up to 88% ee | thieme-connect.com |
| Chiral Amino-Thiourea | Pyrazolones & Nitroolefins | Michael Addition | High ee | researchgate.net |
| Chiral Amine (e.g., Jørgensen-Hayashi catalyst) | α,β-unsaturated aldehydes | Aza-Michael/Hemiaminal Cascade | 98-99% ee | nih.gov |
Diastereoselective Control in Multi-Step Syntheses
Achieving diastereoselective control is paramount when constructing molecules with multiple stereocenters. For a target like this compound, which contains a chiral center adjacent to the pyrazole nitrogen, multi-step syntheses employing chiral auxiliaries or chiral substrates are a powerful approach.
One effective strategy involves the use of a chiral auxiliary, such as a sulfinamide, to direct the stereochemical outcome of a key bond-forming step. For instance, a chiral N-tert-butanesulfinyl imine can be synthesized and subsequently reacted with an organometallic reagent to introduce the butyl fragment with high diastereoselectivity. mdpi.com This approach has been successfully applied in the synthesis of various chiral primary amines.
A plausible synthetic sequence commencing with a chiral sulfinamide is outlined below:
Condensation to form a chiral imine: An appropriate aldehyde is condensed with a chiral tert-butanesulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form the corresponding chiral N-sulfinyl imine.
Stereoselective nucleophilic addition: The chiral imine is then subjected to a nucleophilic addition reaction. For the synthesis of the target molecule, the addition of an ethyl Grignard or organolithium reagent would establish the stereocenter. The stereochemical bias is dictated by the chiral sulfinyl group, which effectively shields one face of the imine.
Hydrolysis of the auxiliary: The resulting sulfinamide is then cleaved under acidic conditions to afford the free chiral amine.
N-alkylation of 4-methylpyrazole: The final step involves the N-alkylation of 4-methylpyrazole with the activated chiral amine derivative. To avoid side reactions, the amine can be protected before alkylation and deprotected afterward.
The diastereoselectivity of such nucleophilic additions to chiral N-tert-butanesulfinyl imines is often high, with diastereomeric ratios (d.r.) exceeding 95:5 in many reported cases for similar substrates.
Table 1: Representative Diastereoselective Additions to Chiral N-tert-Butanesulfinyl Imines
| Nucleophile | Imine Substrate | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| EtMgBr | N-benzylidene-2-methylpropane-2-sulfinamide | >98:2 | mdpi.com |
| MeLi | N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | 95:5 | mdpi.com |
Another approach to diastereoselective synthesis involves the alkylation of a chiral enolate. While not directly applicable to the final N-alkylation step, this methodology is crucial for creating chiral building blocks that could be subsequently converted to the target amine. In such reactions, a chiral electrophile directs the approach of the enolate, leading to a high degree of diastereoselectivity. unpaywall.orgthieme-connect.de
Radical-Based Methodologies for Chiral Center Formation
Radical-based reactions have emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity patterns for the formation of carbon-carbon and carbon-heteroatom bonds. unibo.it The generation of a chiral center in the butan-1-amine fragment of the target molecule can be envisioned through a radical-mediated process.
Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radical species under exceptionally mild conditions. youtube.com This approach can be harnessed for the synthesis of chiral amines through several mechanistic pathways. mdpi.com One such pathway involves the generation of an α-amino radical, which can then participate in a carbon-carbon bond-forming reaction.
A potential radical-based strategy for a precursor to this compound could involve:
Formation of an imine or enamine precursor: A suitable precursor that can generate a radical at the desired position is synthesized.
Photocatalytic radical generation: In the presence of a photocatalyst (e.g., an iridium or ruthenium complex) and a suitable light source, a single-electron transfer (SET) process generates a radical species.
Radical addition: The generated radical adds to a suitable acceptor, such as an electron-deficient alkene, to form a new carbon-carbon bond.
Stereocontrol: Asymmetric control in such radical reactions can be achieved through the use of chiral catalysts or auxiliaries. mdpi.com
Relay visible-light photoredox catalysis has also been employed for the synthesis of pyrazole derivatives themselves, involving formal [4+1] annulation reactions. nih.gov While this specific example leads to the pyrazole core, the underlying principles of generating and controlling radical intermediates are broadly applicable.
Table 2: Examples of Radical-Based C-C Bond Formation for Amine Synthesis
| Radical Precursor | Acceptor | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| α-Amino Radical | Michael Acceptor | fac-Ir(ppy)₃ | Mild C-C bond formation | unibo.it |
| 4-Alkyl-1,4-dihydropyridine | Alkyl Halide | Nickel Catalyst | Photocatalyst-free radical generation | nih.gov |
Sustainable and Green Chemistry Considerations in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety. nih.gov For the synthesis of this compound, several green chemistry considerations can be incorporated.
Solvent Selection: The choice of solvent is a critical factor in the environmental footprint of a synthesis. Traditional volatile organic compounds (VOCs) can be replaced with more sustainable alternatives.
Propylene carbonate (PC): This has been identified as a green solvent and can also act as a reagent for N-alkylation, eliminating the need for hazardous alkyl halides. mdpi.comnih.gov
Deep eutectic solvents (DESs): These are emerging as environmentally friendly media for a variety of reactions, including amine synthesis, due to their low volatility and high thermal stability. mdpi.com
Water: When possible, water is an ideal green solvent. Sonication in water has been shown to be effective for imine synthesis. digitellinc.com
Cyrene™: This bio-based solvent is a viable alternative to toxic dipolar aprotic solvents like DMF and can be removed through an aqueous work-up. rsc.org
Catalysis: The use of catalytic methods is a cornerstone of green chemistry as it reduces waste by enabling reactions to proceed with small amounts of a substance that can be recycled.
Biocatalysis: Engineered enzymes can offer unparalleled selectivity in reactions like the N-alkylation of pyrazoles, operating under mild, environmentally friendly conditions. nih.gov
Ionic liquids: Brønsted acidic ionic liquids can serve as both the catalyst and solvent for amide synthesis, a related transformation, and can be recycled. acs.org
Atom Economy and Step Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) and minimize the number of synthetic steps (high step economy) is crucial. Multi-component reactions (MCRs) are particularly advantageous in this regard, as they allow for the construction of complex molecules in a single pot. researchgate.net Electrochemical methods for N-alkylation also offer a step-economical approach by using readily available carboxylic acids as alkylating agents. acs.org
By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved with high efficiency, stereocontrol, and environmental responsibility.
Mechanistic Investigations of 2 4 Methyl 1h Pyrazol 1 Yl Butan 1 Amine S Chemical Transformations
Exploration of Reaction Pathways and Transition State Geometries.nih.govmdpi.com
The reaction pathways of 2-(4-methyl-1H-pyrazol-1-yl)butan-1-amine are dictated by the reactivity of its amine and pyrazole (B372694) moieties. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in exploring these pathways and characterizing the geometries of transition states. mdpi.com Such studies reveal that factors like solvent polarity, catalyst loading, and reaction time can determine whether a reaction proceeds under kinetic or thermodynamic control, leading to different product distributions. nih.govnih.gov For pyrazole-based reactions, computational models help in predicting tautomeric preferences and the energy barriers for proton transfer, often highlighting the role of solvent molecules in stabilizing transition states through hydrogen bonding. nih.gov
Nucleophilic Reactivity of the Amine Moiety.scholaris.ca
The primary amine group in this compound is a key center for nucleophilic reactions. Primary amines are generally effective nucleophiles, capable of participating in a wide range of reactions such as alkylation, acylation, and condensation. masterorganicchemistry.com The nucleophilicity of amines generally increases with basicity; however, steric hindrance can play a significant role. masterorganicchemistry.com In this molecule, the amine is attached to a secondary carbon, which presents moderate steric bulk.
The reactivity of the amine can be modulated by the adjacent pyrazole ring, although the effect is transmitted through a saturated alkyl chain. Typical reactions involving the amine moiety would include:
N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts.
N-Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives.
Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.
The general trend of amine nucleophilicity shows that secondary amines are often more nucleophilic than primary amines, which are in turn significantly more nucleophilic than ammonia (B1221849). masterorganicchemistry.com
Intramolecular Rearrangement Processes.mdpi.com
Intramolecular rearrangements can occur under specific conditions, often involving reactive intermediates. While no rearrangements have been specifically documented for this compound, related pyrazole chemistries suggest potential pathways. For example, the rearrangement of N-nitropyrazoles to C-nitropyrazoles is a known transformation. acs.org
A plausible, though hypothetical, rearrangement could be initiated by converting the amine into a good leaving group (e.g., via diazotization). The neighboring pyrazole ring (specifically the N2 atom) could then act as an internal nucleophile, leading to a cyclized or rearranged product. Furthermore, transformations involving pyrazole nitrene intermediates are known to undergo complex rearrangements, including ring-opening and recyclization cascades. nih.govpreprints.org
Elucidation of Reaction Intermediates (e.g., Carbocations, Nitrenes).nih.gov
The study of transient species is crucial for understanding reaction mechanisms.
Carbocations: A carbocation could be generated on the butyl chain if the primary amine were converted into a leaving group, for instance, through reaction with nitrous acid to form a diazonium salt. The subsequent loss of N₂ would yield a secondary carbocation adjacent to the pyrazole ring. The stability and fate of this carbocation would be influenced by the electronic properties of the pyrazole heterocycle.
Nitrenes: Nitrenes are highly reactive, uncharged, six-electron nitrogen species that can be generated from precursors like azides. If the amine group of the title compound were converted to an azide (B81097) (e.g., via diazotization followed by substitution with azide ion), subsequent thermolysis or photolysis could generate a nitrene. Pyrazole nitrenes are known to undergo unusual and complex transformations. nih.govpreprints.org Computational and experimental studies on related systems have shown that these intermediates can initiate a cascade of events, including ring-opening, fragmentation, and recyclization, leading to unexpected products. nih.govpreprints.org The singlet state of aryl nitrenes can also be trapped by internal nucleophiles. preprints.org
Kinetic and Thermodynamic Parameters for Reactions Involving this compound.nih.gov
Kinetic and thermodynamic studies quantify the rates and energy changes of chemical reactions, offering deep mechanistic insight. For pyrazole synthesis, reaction conditions can be tuned to favor either the kinetically or thermodynamically controlled product. nih.gov The rates of pyrazole formation are highly dependent on the substituents on the reactants and the pH of the medium, with observed rate variations of up to 1000-fold. researchgate.net Hammett plots are often used to correlate reaction rates with the electronic effects of substituents. researchgate.net
While specific kinetic data for reactions of this compound are not available, the following table presents representative kinetic parameters for a related pyrazole formation reaction to illustrate the nature of the data obtained in such studies.
| Reactant Substituent (on Phenylhydrazine) | Rate Constant (k, M⁻¹s⁻¹) | Hammett ρ Value | Reaction Conditions | Reference |
|---|---|---|---|---|
| 4-NO₂ | 0.085 | -1.2 | Condensation with 1,3-diketone, acidic medium | researchgate.net |
| H | 0.021 | |||
| 4-CH₃O | 0.005 |
This table is illustrative and based on data for the condensation reaction of arylhydrazines with 1,3-diketones to form pyrazoles. The negative ρ value indicates that electron-donating groups on the phenylhydrazine (B124118) decrease the reaction rate. researchgate.net
Isotopic Labeling Studies for Mechanistic Delineation
Isotopic labeling is a definitive technique for tracing the path of atoms through a reaction, thereby elucidating the mechanism. numberanalytics.comias.ac.in It is particularly powerful for studying rearrangements and identifying bond-breaking and bond-forming steps.
For this compound, several isotopic labeling strategies could be employed to investigate its transformations:
¹⁵N-Labeling: The amine group could be synthesized with ¹⁵N-labeled ammonia or another nitrogen source. Following a reaction, the location of the ¹⁵N in the product(s) would unambiguously determine the fate of the amine nitrogen. This would be invaluable in studying rearrangement reactions or reactions where the amine is converted into another functional group, such as in the formation of nitrenes. researchgate.net
Deuterium (B1214612) (²H) Labeling: Specific positions on the butyl chain could be labeled with deuterium. For example, labeling the carbon bearing the amine group (C1) would allow for the detection of any 1,2-hydride shifts if a carbocation intermediate were formed at C2. The measurement of kinetic isotope effects (KIEs) could also determine if a C-H bond is broken in the rate-determining step of a reaction.
¹³C-Labeling: Labeling specific carbons in the pyrazole ring or the butyl chain would allow their paths to be traced in complex rearrangements, such as the ring-opening/recyclization cascades observed with pyrazole nitrenes. nih.gov
These labeling studies, combined with spectroscopic analysis (e.g., NMR, Mass Spectrometry), provide unequivocal evidence for proposed mechanistic pathways. ias.ac.inresearchgate.net
Coordination Chemistry Studies of 2 4 Methyl 1h Pyrazol 1 Yl Butan 1 Amine As a Ligand
Ligand Design Principles and Coordination Behavior of Pyrazolyl-Amines
The design of pyrazolyl-amine ligands is centered around the strategic combination of a pyrazole (B372694) ring and an amine functional group, creating a versatile chelating system. The pyrazole moiety, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, offers a π-rich system and a potentially acidic NH group, making it an effective coordinating agent. The amine group, on the other hand, introduces a strong σ-donating nitrogen atom, which readily binds to metal centers.
The coordination behavior of pyrazolyl-amines is largely dictated by the nature and length of the linker connecting the pyrazole and amine functionalities. In the case of 2-(4-methyl-1H-pyrazol-1-yl)butan-1-amine, the butyl chain provides flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The methyl group at the 4-position of the pyrazole ring can influence the ligand's electronic properties and create steric hindrance, which can be strategically exploited to control the coordination environment around the metal center. nih.gov
The presence of both a pyrazole nitrogen and an amino nitrogen allows these ligands to act as bidentate N,N'-donors, forming stable five- or six-membered chelate rings with metal ions. uab.cat The stability of these rings is a key factor in the formation of well-defined coordination complexes. The coordination ability can be further modified by introducing different substituents on the pyrazole ring or the amine chain, allowing for fine-tuning of the ligand's properties for specific applications. uab.cat
Complexation with Transition Metals and Main Group Elements
Pyrazolyl-amine ligands have demonstrated a strong affinity for a wide range of transition metals and some main group elements. The specific compound this compound is expected to form stable complexes with transition metals such as copper(II), nickel(II), zinc(II), cadmium(II), and cobalt(II). nih.govjocpr.comresearchgate.netresearchgate.netresearchgate.net The formation of these complexes is driven by the favorable interaction between the soft to borderline Lewis acidic metal ions and the nitrogen donor atoms of the ligand.
Studies on analogous pyrazolyl-based ligands have shown the formation of mononuclear and polynuclear complexes. For instance, pyrazole-acetamide ligands have been shown to form mononuclear complexes with cadmium(II), copper(II), and iron(III). nih.govresearchgate.net Similarly, pyrazole-functionalized tetrazole ligands have been used to synthesize coordination polymers with cobalt(II), zinc(II), and cadmium(II). rsc.org The nature of the resulting complex, whether mononuclear or a coordination polymer, is influenced by the metal-to-ligand ratio, the counter-anion, and the solvent used during synthesis. nih.govresearchgate.net
While less common, complexation with main group elements is also possible. The nitrogen donors of the pyrazolyl-amine ligand can coordinate to Lewis acidic main group elements, although the resulting complexes may be less stable than their transition metal counterparts. The specific interactions would depend on the acidity and coordination preferences of the main group element .
Investigation of Coordination Modes and Geometries
The versatility of pyrazolyl-amine ligands like this compound allows for a variety of coordination modes and resulting geometries. The most common coordination mode is as a bidentate N,N'-ligand, where both the pyrazole nitrogen (at the 2-position) and the primary amine nitrogen coordinate to the metal center, forming a stable chelate ring. uab.cat However, monodentate coordination through either the pyrazole or the amine nitrogen is also possible, particularly if steric hindrance prevents bidentate chelation. jocpr.comresearchgate.net
The coordination geometry around the metal center is influenced by several factors, including the electronic configuration of the metal ion, the steric bulk of the ligand, and the nature of any co-ligands or counter-ions present in the coordination sphere. Common geometries observed for transition metal complexes with pyrazolyl-based ligands include:
Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) and Cd(II), as well as for some Ni(II) complexes. jocpr.comresearchgate.netresearchgate.netnih.gov
Square Planar: Commonly seen with d⁸ metal ions such as Ni(II) and Cu(II). jocpr.comresearchgate.netnih.gov
Octahedral: A frequent geometry for many transition metals, including Co(II), Ni(II), and Fe(III), often achieved by the coordination of two or three bidentate ligands or the inclusion of solvent molecules or counter-ions in the coordination sphere. nih.govresearchgate.netmdpi.com
The flexibility of the butyl linker in this compound allows it to accommodate these different geometric preferences, leading to a rich and varied coordination chemistry.
Table 1: Common Coordination Geometries of Transition Metal Complexes with Pyrazolyl-Amine Ligands
| Metal Ion | Typical Coordination Geometry | Reference |
|---|---|---|
| Ni(II) | Tetrahedral, Square Planar, Octahedral | jocpr.comresearchgate.netnih.govmdpi.com |
| Cu(II) | Square Planar, Distorted Octahedral | jocpr.comresearchgate.netresearchgate.netnih.gov |
| Zn(II) | Tetrahedral | researchgate.netnih.gov |
| Cd(II) | Tetrahedral, Octahedral | nih.govresearchgate.netnih.gov |
| Co(II) | Octahedral | mdpi.com |
| Fe(III) | Octahedral | nih.govresearchgate.net |
Stereochemical Aspects of Metal-Ligand Complex Formation
The presence of a chiral center in this compound, at the carbon atom to which the amine group is attached, introduces interesting stereochemical aspects to its coordination chemistry. When a racemic mixture of the ligand is used in complex formation, the resulting metal complexes can exist as different stereoisomers.
The coordination of a chiral ligand to a metal center can lead to the formation of diastereomers if the resulting complex has other elements of chirality, such as a helical twist in a coordination polymer or the arrangement of other ligands around the metal. The specific stereoisomers that are formed can be influenced by the reaction conditions, including temperature and the choice of solvent, which can affect the thermodynamic and kinetic control of the complexation reaction.
Furthermore, the stereochemistry of the ligand can play a crucial role in asymmetric catalysis, where the chiral environment created by the ligand around the metal center can induce enantioselectivity in a chemical reaction. The butyl group and the methyl group on the pyrazole ring can create a specific chiral pocket around the metal's active site, influencing the approach of substrates and favoring the formation of one enantiomer of the product over the other.
Influence of Coordination on Reactivity and Selectivity in Catalytic Systems
The coordination of this compound to a metal center can significantly influence the reactivity and selectivity of the resulting complex in catalytic applications. The ligand can modify the electronic and steric properties of the metal catalyst, thereby tuning its activity and selectivity for a particular reaction.
The pyrazole ring, with its π-system, can participate in electronic communication with the metal center, influencing its Lewis acidity and redox potential. The σ-donating amine group helps to stabilize the metal center in various oxidation states. The steric bulk provided by the butyl and methyl groups can create a defined reaction pocket, which can lead to substrate selectivity and, in the case of chiral ligands, enantioselectivity. researchgate.net
Complexes of pyrazolyl-amine ligands have shown promise in various catalytic transformations, including oxidation reactions and carbon-carbon bond-forming reactions. researchgate.netnih.gov For example, copper complexes with pyrazole-based ligands have been investigated as catalysts for the oxidation of catechols, mimicking the activity of catecholase enzymes. researchgate.net The design of the ligand is crucial for achieving high catalytic efficiency and selectivity. By systematically modifying the substituents on the pyrazolyl-amine framework, it is possible to develop highly effective and selective catalysts for a wide range of chemical transformations.
Computational and Theoretical Chemistry of 2 4 Methyl 1h Pyrazol 1 Yl Butan 1 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
No specific research applying quantum chemical calculations to analyze the electronic structure of 2-(4-methyl-1H-pyrazol-1-yl)butan-1-amine has been identified.
Density Functional Theory (DFT) Applications for Ground State and Excited State Properties
There are no available studies that have used Density Functional Theory to determine the ground state and excited state properties of this compound.
Ab Initio Methods for High-Accuracy Calculations
No high-accuracy calculations using ab initio methods for this compound have been reported in the scientific literature.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
Specific molecular modeling and dynamics simulations to determine the conformational landscapes of this compound have not been published.
Theoretical Prediction of Reactivity and Selectivity
There is no available research on the theoretical prediction of the reactivity and selectivity of this compound.
Reaction Path Investigations and Transition State Search
No studies have been found that investigate reaction paths or search for transition states involving this compound through computational methods.
Calculation of Activation Energies and Reaction Enthalpies
There are no published calculations of activation energies or reaction enthalpies for chemical transformations involving this compound.
Application in Rational Catalyst Design and Optimization
Computational and theoretical chemistry serve as powerful tools in the rational design and optimization of catalysts. These methods allow researchers to predict and understand the behavior of molecules at an atomic level, thereby guiding the synthesis of more efficient and selective catalysts. The general approach involves several key areas:
Prediction of Reactivity and Selectivity: By calculating the electronic properties of the catalyst, such as the electron density and frontier molecular orbitals (HOMO and LUMO), chemists can infer its reactivity. These calculations can help predict how the catalyst will interact with substrates and can be used to rationalize or predict the stereoselectivity of a reaction.
Mechanistic Investigations: One of the most significant applications of computational chemistry is in elucidating reaction mechanisms. Researchers can map out the entire catalytic cycle, identifying transition states and intermediates. This allows for the calculation of activation energies, which are crucial for understanding the kinetics of the reaction and identifying the rate-determining step. By understanding the mechanism, modifications can be proposed to the catalyst structure to lower energy barriers and improve performance.
Despite the established utility of these computational approaches, specific studies applying them to this compound for catalyst design are not available. Consequently, detailed research findings, including specific energetic data or optimized geometries for catalysts derived from this ligand, cannot be provided.
Data Tables
Due to the absence of specific research on the computational chemistry of this compound in catalyst design, no data tables containing detailed research findings can be generated.
A comprehensive search for specific research findings and analytical data on the chemical compound This compound has been conducted. Unfortunately, there is no publicly available literature, such as peer-reviewed articles or database entries, that contains the specific experimental data required to construct the detailed article as outlined.
The analytical techniques specified in the request—High-Resolution NMR, Mass Spectrometry, and X-ray Crystallography—are the definitive methods for the structural elucidation of a chemical compound. However, the application of these techniques to "this compound" and the resulting data (e.g., spectral peaks, fragmentation patterns, crystallographic parameters) are not documented in accessible scientific resources.
While general principles for the spectroscopic analysis of related structures like pyrazoles and chiral amines are well-established, providing a scientifically accurate article with "detailed research findings" and "data tables" for this specific, uncharacterized compound is not possible without fabricating information.
Therefore, the requested article cannot be generated because the necessary, specific data for This compound is not available.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 4 Methyl 1h Pyrazol 1 Yl Butan 1 Amine
Advanced Chromatographic Techniques for Enantiomer Separation and Purity Assessment (e.g., Chiral HPLC, GC)
The resolution of racemic mixtures into their individual enantiomers is a significant challenge in stereoselective synthesis and pharmaceutical analysis. Chiral HPLC and GC are powerful tools that employ chiral stationary phases (CSPs) to achieve this separation. The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times and, thus, separation.
For a compound like 2-(4-methyl-1H-pyrazol-1-yl)butan-1-amine, which possesses a stereocenter at the second carbon of the butane (B89635) chain, the selection of an appropriate CSP is paramount. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including those with amine functionalities. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC)
In the context of separating enantiomers of pyrazole-containing compounds, both normal-phase and polar organic modes of elution have been successfully employed. For instance, studies on a series of 4,5-dihydro-1H-pyrazole derivatives demonstrated that cellulose-based columns in polar organic mobile phases can yield excellent resolutions and short analysis times. nih.gov Conversely, amylose-based columns have shown superior performance in normal-phase mode for similar compounds. nih.gov
The development of a chiral HPLC method for this compound would involve screening various polysaccharide-based columns and mobile phase compositions. The primary amine group and the pyrazole (B372694) ring are key interaction sites that will influence the separation. Hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the CSP are the likely mechanisms governing chiral recognition. nih.gov
A hypothetical Chiral HPLC method development could involve the parameters outlined in the table below.
Table 1: Hypothetical Chiral HPLC Method Parameters
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Column | Amylose-based CSP | Cellulose-based CSP |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine | Acetonitrile/Methanol (80:20, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Temperature | 25 °C | 25 °C |
This table presents hypothetical conditions based on methods used for similar compounds and is for illustrative purposes.
Gas Chromatography (GC) for Purity and Enantiomeric Analysis
Gas chromatography, particularly with a chiral stationary phase, can also be a valuable technique for both purity assessment and enantiomeric separation of volatile amines. Prior to analysis, the amine group of this compound would likely require derivatization to improve its volatility and chromatographic behavior. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents.
The purity of the compound can be determined using a standard non-chiral GC column, such as a DB-5 or HP-5, which separates compounds based on their boiling points and polarity. The presence of any impurities would be indicated by additional peaks in the chromatogram.
For enantiomeric separation by GC, a chiral column, such as one coated with a cyclodextrin (B1172386) derivative, would be necessary. The separation mechanism relies on the formation of inclusion complexes between the enantiomers and the chiral cyclodextrin cavity.
Table 2: Hypothetical Chiral GC Method Parameters
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Carrier Gas | Helium at a constant flow |
| Derivatization | Trifluoroacetylation |
This table presents hypothetical conditions and is for illustrative purposes.
Future Research Directions and Unexplored Avenues for 2 4 Methyl 1h Pyrazol 1 Yl Butan 1 Amine
Development of Novel Synthetic Transformations Utilizing the Pyrazolyl-Amine Moiety
The inherent reactivity of the pyrazole (B372694) ring and the primary amine in 2-(4-methyl-1H-pyrazol-1-yl)butan-1-amine offers a rich platform for the development of new synthetic methods. Future research could focus on leveraging these functionalities to construct more complex and diverse molecular architectures.
A significant area of exploration is the transition-metal-catalyzed C-H functionalization of the pyrazole ring. rsc.orgrsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to substituted pyrazoles. rsc.org For N-alkylpyrazoles, ligand-controlled regioselective C-H alkenylation has been demonstrated, allowing for functionalization at the C4 or C5 positions. rsc.org Research into the C-H arylation of the pyrazole core in this compound could lead to novel compounds with potentially interesting photophysical or biological properties. The most acidic proton is at the C5 position, making it a likely site for initial functionalization. researchgate.net
The primary amine group also presents numerous opportunities for synthetic transformations. Reductive amination of aldehydes and ketones can be used to introduce a variety of substituents, leading to secondary or tertiary amines. libretexts.org Furthermore, the amine can serve as a directing group in C-H activation reactions on the pyrazole ring or the butyl chain. The development of enzymatic systems for the selective alkylation of pyrazoles also presents a green and highly selective alternative to traditional methods. nih.gov
Table 1: Potential Synthetic Transformations for this compound
| Transformation Type | Reagents and Conditions | Potential Products |
| C-H Arylation | Pd catalyst, Aryl halide, Base | Aryl-substituted pyrazole derivatives |
| C-H Alkenylation | Ni or Rh catalyst, Alkene, Oxidant | Alkenyl-substituted pyrazole derivatives |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-substituted amine derivatives |
| N-Acylation | Acid chloride/Anhydride (B1165640), Base | Amide derivatives |
| Enzymatic Alkylation | Engineered methyltransferase, Alkyl halide | Regioselectively N-alkylated pyrazoles |
Deepening Mechanistic Understanding through Kinetic Isotope Effects and Advanced Spectroscopic Probes
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of kinetic isotope effects (KIEs) and advanced spectroscopic techniques can provide invaluable insights into the transition states and reaction pathways involving this compound.
KIE studies, particularly deuterium (B1214612) labeling at the C-H bonds of the pyrazole ring or the butyl chain, can help to elucidate the rate-determining steps in C-H activation reactions. A significant primary KIE would indicate that C-H bond cleavage is involved in the rate-determining step. These studies are instrumental in understanding reaction kinetics and mechanisms. nih.gov
Advanced spectroscopic probes, such as in-situ infrared (IR) spectroscopy and two-dimensional nuclear magnetic resonance (2D NMR) techniques, can be employed to monitor reaction progress in real-time and identify transient intermediates. For instance, diffusion-ordered spectroscopy (DOSY) could be used to study the formation of pre-catalytic complexes between the substrate and a metal catalyst.
Exploration of Supramolecular Assembly and Host-Guest Chemistry with the Compound
The pyrazole moiety is a well-known building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and coordinate with metal ions. nih.govnih.gov The presence of both a hydrogen bond donor (the amine group) and acceptors (the pyrazole nitrogens) in this compound makes it an excellent candidate for constructing intricate supramolecular assemblies.
Future research could explore the self-assembly of this compound into dimers, oligomers, or extended networks through intermolecular hydrogen bonding. nih.gov The formation of such assemblies could be studied in the solid state using X-ray crystallography and in solution using techniques like NMR titration. The pyrazole ring, with its two adjacent nitrogen atoms, can act as a chelating ligand for a variety of metal ions. researchgate.nettandfonline.com The resulting metal complexes could exhibit interesting catalytic or material properties.
Furthermore, the compound could be investigated as a guest molecule in host-guest chemistry. Its size, shape, and functional groups might allow it to bind selectively within the cavities of larger host molecules like cyclodextrins, calixarenes, or metal-organic frameworks. Such host-guest complexes could find applications in areas like sensing, drug delivery, or catalysis.
Integration with Machine Learning and Artificial Intelligence for Chemical Research
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties, the design of novel synthetic routes, and the acceleration of drug discovery. eurasianjournals.comnih.gov These powerful computational tools can be applied to the study of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of a series of related pyrazole compounds. researchgate.netej-chem.orgnih.govacs.org By training ML algorithms on existing data, it is possible to identify key structural features that correlate with a desired outcome, thereby guiding the design of new and more potent analogues. nih.govmedjrf.comresearchgate.net
Table 2: Application of AI/ML in the Research of this compound
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Develop predictive models for biological activity or physicochemical properties. | Guide the design of new derivatives with enhanced properties. |
| Retrosynthesis Planning | Generate novel and efficient synthetic routes to the target compound and its analogues. | Accelerate the synthesis of new chemical entities. |
| Reaction Outcome Prediction | Predict the products and yields of unknown reactions. | Reduce the number of failed experiments and optimize reaction conditions. |
| Virtual Screening | Screen large virtual libraries of derivatives for potential biological activity. | Identify promising candidates for further experimental investigation. |
Q & A
Basic: What are the standard synthetic routes for 2-(4-methyl-1H-pyrazol-1-yl)butan-1-amine, and how can purity be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach uses anhydrous solvents like tetrahydrofuran (THF) or ether under controlled temperatures (room temperature to reflux) to facilitate amine-pyrazole conjugation . Multi-step protocols may include protecting-group strategies to minimize side reactions. For purity optimization:
- Recrystallization : Solvent pairs like ethanol/water are effective for removing unreacted precursors.
- Chromatography : Flash column chromatography with silica gel and gradients of ethyl acetate/hexane resolves polar impurities .
- Analytical Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before final steps .
Basic: Which spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole ring and amine linkage. Chemical shifts for the methyl group on pyrazole (~2.3 ppm in H NMR) and the butan-1-amine chain (~1.5–3.0 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., calculated m/z for CHN: 153.1266) .
- FT-IR : Absorbance peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N pyrazole) confirm functional groups .
Basic: What preliminary biological screening approaches are used to assess its activity?
Answer:
- In vitro assays : Cell viability (MTT assay) and enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) are standard .
- Molecular docking : Preliminary virtual screening against targets like COX-2 or kinase receptors identifies binding affinity hotspots .
- ADMET profiling : Solubility (shake-flask method) and metabolic stability (liver microsome assays) prioritize candidates for further study .
Advanced: How can X-ray crystallography using SHELX software elucidate this compound’s structure?
Answer:
- Data Collection : High-resolution single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
- SHELX Workflow :
- Validation : R-factor convergence (<0.05) and electron density maps (e.g., Fo-Fc) ensure model accuracy. Comparative analysis with similar pyrazole derivatives (e.g., 4-(4-fluorophenyl) analogs ) identifies structural outliers.
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Answer:
- Structural Confirmation : Re-analyze batches via SC-XRD or H NMR to rule out isomerism (e.g., regioisomeric pyrazole substitution) .
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
- Meta-Analysis : Cross-reference bioactivity with electronic parameters (Hammett constants) or steric effects (Taft parameters) to rationalize potency differences .
Advanced: How to design experiments to study enzyme interactions and mechanism of action?
Answer:
- Kinetic Studies : Use stopped-flow spectrophotometry to measure enzyme inhibition constants (K) under varied substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target enzymes .
- Site-Directed Mutagenesis : Identify critical residues in enzyme active sites (e.g., COX-2) by mutating hypothesized interaction points .
- Computational Modeling : MD simulations (AMBER/GROMACS) predict dynamic binding modes over microsecond timescales .
Advanced: How do substituent modifications on the pyrazole ring influence pharmacological properties?
Answer:
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups at the 4-position enhance metabolic stability but may reduce solubility .
- Steric Effects : Bulkier substituents (e.g., 2,4,6-trichlorophenyl) can increase target selectivity by restricting binding pocket access .
- Comparative QSAR : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Advanced: What analytical methods detect and quantify degradation products under stress conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- UHPLC-QTOF-MS : Identify degradation products via accurate mass and fragmentation patterns .
- Stability-Indicating Methods : Develop HPLC-DAD methods with baseline separation of parent compound and impurities (e.g., oxidized pyrazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
